2,4-Difluoropyrimidine
Overview
Description
2,4-Difluoropyrimidine is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of these molecules, making them of particular interest in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of fluorinated pyrimidines, such as 2,4-difluoropyrimidine, often involves the introduction of fluorine atoms or fluorinated groups into the pyrimidine ring. For instance, the synthesis of 2-methylthio-4,6-difluoropyrimidine, an important intermediate for herbicides, is achieved through a four-step reaction starting from sulfocarbamidediethyl malonate, with subsequent reactions involving sodium methanol, dimethyl sulfate, phosphorus oxychloride, and potassium fluoride, resulting in a yield and purity of 56% and 90%, respectively . Similarly, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones is reported to proceed via the addition of substituted 2-aminopyridines to activated alkynoates under mild conditions .
Molecular Structure Analysis
The molecular structure of fluorinated pyrimidines is characterized by the presence of one or more fluorine atoms on the pyrimidine ring, which can influence the molecule's electronic distribution and conformation. For example, the synthesis and crystal structure analysis of 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine revealed that the molecule assumes a planar conformation except for the fluorine atoms . The introduction of fluorine can also bias the sugar conformation in nucleoside analogs, as seen in 2'-deoxy-2',4'-difluoroarabinouridine, where the 4'-fluorine steers the sugar pucker toward the RNA-like North conformation .
Chemical Reactions Analysis
Fluorinated pyrimidines can undergo various chemical reactions, including regioselective synthesis and cross-coupling reactions. For instance, the regioselective synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their further diversification through S(N)Ar and metal-catalyzed cross-coupling reactions have been reported, demonstrating the orthogonality of reactive centers in these molecules . Additionally, the activation of the C-F bond in 2,4,6-trifluoropyrimidine using nickel-assisted reactions has been described, leading to the synthesis of new pyrimidine and pyrimidinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrimidines are influenced by the presence of fluorine atoms. These compounds generally exhibit good thermal stability and, in some cases, display interesting optical properties, such as blue light emissions, as observed in a series of 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines . The introduction of fluorine can also affect the thermal stability and RNase H substrate activity of nucleic acid analogs, as seen in the case of 2'-deoxy-2',4'-difluoroarabinose-modified nucleic acids .
Scientific Research Applications
1. Understanding Fluoropyrimidine Metabolism and Toxicity in Cancer Treatment
A study by Yang et al. (2010) focused on fluoropyrimidine drugs, such as 5-FU, used in head and neck cancer. The research highlights the importance of DPD (dihydropyrimidine dehydrogenase) functional screening in anticipating 5-FU-related toxicities and customizing treatment dosages, thereby reducing severe toxicities while maintaining treatment efficacy.
2. Exploring the Pharmacokinetics of Novel Nucleosides in Cancer Treatment
Hong et al. (2006) conducted a study on TAS-102, a novel nucleoside formed by combining α,α,α-trifluorothymidine (FTD) with a thymidine phosphorylase inhibitor (TPI). This research aimed to determine the maximum tolerated dose and pharmacokinetics of TAS-102 in patients with solid tumors, contributing to understanding the safety and efficacy of new pyrimidine-based treatments in oncology (Hong et al., 2006).
3. Investigating the Role of Pyrimidines in Infectious Disease Chemotherapy
Roth and Cheng (1982) discussed the role of 2,4-diaminopyrimidines, including developments since 1970. Their research encompasses the use of these compounds in the chemotherapy of infectious diseases, particularly focusing on their activity through the inhibition of dihydrofolate reductase, which is crucial for life processes and varies across species (Roth & Cheng, 1982).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYSXZDIQUOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182296 | |
Record name | Pyrimidine, 2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoropyrimidine | |
CAS RN |
2802-61-1 | |
Record name | Pyrimidine, 2,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2802-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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